Furan-2,5-dione;prop-1-ene

Description

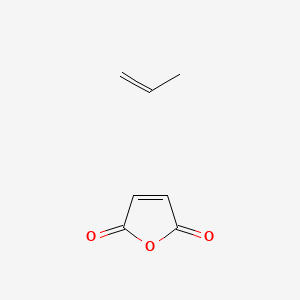

Structure

3D Structure of Parent

Properties

IUPAC Name |

furan-2,5-dione;prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVUAFDZHKSZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68649-19-4, 68891-06-5, 68609-36-9, 107298-56-6, 25722-45-6 | |

| Record name | 2,5-Furandione, polymer with 1-propene, hydrolyzed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68649-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, reaction products with propene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, reaction products with polypropylene, chlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68609-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with 1-propene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107298-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72480-05-8, 25722-45-6, 68609-36-9 | |

| Record name | 2,5-Furandione, reaction products with propene tetramer, distn. bottoms | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72480-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with 1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, reaction products with polypropylene, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068609369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, polymer with 1-propene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, reaction products with polypropylene, chlorinated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with 1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Furandione, reaction products with polypropylene, chlorinated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Adducts of Furan 2,5 Dione and Prop 1 Ene

Ene Reaction Pathways for Alkenylsuccinic Anhydride (B1165640) Formation (e.g., Allylsuccinic Anhydride)

The ene reaction involves the addition of an alkene with an allylic hydrogen (the ene), in this case, prop-1-ene (B156429), to a compound with a multiple bond (the enophile), furan-2,5-dione. wikipedia.org This reaction proceeds with the migration of the double bond in the ene and a 1,5-hydrogen shift to form a new carbon-carbon single bond, resulting in an alkenylsuccinic anhydride. wikipedia.org

Thermal Ene Reactions and Optimized Conditions

The uncatalyzed, thermal ene reaction between furan-2,5-dione and prop-1-ene typically requires high temperatures, often in the range of 200-250°C. google.com The reaction is generally performed under anaerobic conditions to prevent side reactions. nih.gov Studies have shown that the reaction follows second-order kinetics. rsc.org

Computational studies have calculated the Gibbs activation energy for the uncatalyzed ene reaction between prop-1-ene and a similar enophile to be around 36.7 kcal/mol, which aligns with the need for high temperatures. nih.govresearchgate.net To optimize the reaction, an excess of prop-1-ene relative to maleic anhydride is sometimes used. google.com The reaction is often carried out in an inert hydrocarbon solvent, such as toluene. google.com However, significant side reactions, including the homopolymerization of maleic anhydride, can occur at temperatures above 230°C, indicating an optimal temperature limit for the thermal process. collectionscanada.gc.ca

Table 1: Optimized Conditions for Thermal Ene Reactions

| Parameter | Optimized Condition | Source |

| Temperature | 200-230°C | google.comcollectionscanada.gc.ca |

| Atmosphere | Anaerobic | nih.gov |

| Reactant Ratio | Molar excess of prop-1-ene | google.com |

| Solvent | Inert hydrocarbon (e.g., toluene) | google.com |

Catalyzed Ene Reactions: Lewis Acid, Brønsted Acid, and Organometallic Catalysis

To mitigate the harsh conditions required for thermal ene reactions, various catalysts have been developed. Catalysis can significantly lower the reaction temperature, often below 200°C, and improve efficiency while reducing the formation of polymeric by-products. google.comgoogle.com

Lewis Acid Catalysis: Lewis acids are effective catalysts for the ene reaction as they can complex with the electron-deficient enophile (furan-2,5-dione), further activating it for reaction. google.comzbaqchem.com A variety of Lewis acids have been explored, including aluminum chloride (AlCl₃), ethylaluminum dichloride (EtAlCl₂), methylaluminum dichloride (Me₂AlCl), boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and zinc chloride (ZnCl₂). google.comzbaqchem.com

Organotin chlorides, in particular, have been identified as efficient catalysts, allowing the reaction to proceed at temperatures below 200°C with minimal by-product formation. google.comgoogle.com While AlCl₃ is an efficient catalyst, it can require harsh conditions and poses safety concerns as furan-2,5-dione can undergo exothermic polymerization at 205°C. google.com

Brønsted Acid Catalysis: A mixture of para-toluenesulfonic acid and acetic anhydride has also been patented as a catalyst system for the reaction of alkenes with maleic anhydride to produce alkenyl succinic anhydrides. google.com Brønsted acids can protonate the enophile, increasing its electrophilicity and facilitating the ene reaction. However, they can also catalyze side reactions. mdpi.com

Organometallic Catalysis: While less common for this specific reaction, organometallic complexes can also catalyze ene-type reactions. For instance, rhodium catalysts have been used in the maleinisation of monounsaturated fatty acids, a related transformation. acs.org

Table 2: Comparison of Catalytic Systems for the Ene Reaction

| Catalyst Type | Examples | Advantages | Disadvantages | Source |

| Lewis Acid | AlCl₃, EtAlCl₂, Organotin chlorides | Lower reaction temperatures, higher efficiency | Can require harsh conditions, potential for by-products | google.comgoogle.comzbaqchem.com |

| Brønsted Acid | p-Toluenesulfonic acid/acetic anhydride | Catalytic activity | Potential for side reactions | google.commdpi.com |

| Organometallic | Rhodium complexes (in related reactions) | High selectivity in specific applications | Less studied for furan-2,5-dione/prop-1-ene | acs.org |

Regioselectivity and Stereoselectivity Control in Adduct Synthesis

The regioselectivity of the ene reaction is largely governed by the steric accessibility of the allylic hydrogen on the ene component. wikipedia.org For prop-1-ene, the primary hydrogens of the methyl group are more readily abstracted than the secondary hydrogens of the methylene (B1212753) group in thermal reactions. wikipedia.org In Lewis acid-catalyzed reactions, the choice of the enophile and Lewis acid pair can influence the relative ease of abstraction of different allylic hydrogens. wikipedia.org

The stereochemistry of the ene reaction often favors the formation of the trans (or E) isomer of the alkenylsuccinic anhydride. rsc.org This is attributed to a preference for an exo transition state, which minimizes steric hindrance. rsc.org Computational studies on the reaction of propene with maleic anhydride have supported a concerted mechanism, with calculations for the reaction via endo and exo routes yielding activation energies of 20.4 and 22.4 kcal/mol, respectively, which is in good agreement with the experimental activation energy of 21.5 kcal/mol. iupac.org

Alternative Adduct Formation Routes

While the ene reaction is the predominant pathway, other mechanisms can lead to the formation of adducts or derivatives of furan-2,5-dione and prop-1-ene.

Radical-Initiated Addition Mechanisms and Initiator Effects

Free radical-initiated grafting of furan-2,5-dione onto polypropylene (B1209903) (a polymer of prop-1-ene) is a well-established industrial process for modifying the polymer's properties. avmachado-lab.orgresearchgate.net This reaction involves the use of a radical initiator, such as a peroxide, to abstract a hydrogen atom from the polymer backbone, creating a macroradical. researchgate.netuniversiteitleiden.nl This macroradical can then add across the double bond of furan-2,5-dione. universiteitleiden.nl

The choice of initiator can significantly affect the outcome. For instance, certain peroxides can lead to chain scission of the polypropylene backbone, a competing side reaction. researchgate.net The use of coagents, like toluene, can help to reduce this chain scission. researchgate.net Borane/O₂ radical initiators have also been explored for grafting maleic anhydride onto polypropylene. researchgate.net The efficiency of grafting is influenced by the propene content in polyolefin copolymers, with higher propene content generally leading to lower maleic anhydride graft levels. avmachado-lab.org

Multicomponent Reactions Leading to Furan-2,5-dione/Prop-1-ene Derivatives

Multicomponent reactions (MCRs) offer a pathway to synthesize more complex derivatives in a single step. While direct MCRs involving furan-2,5-dione and prop-1-ene are not widely reported, furan-2,5-dione is a known participant in MCRs. For example, a one-pot methodology for the diastereoselective synthesis of γ-lactams has been reported from the reaction of amines, maleic anhydrides, aldehydes, and thiols. nih.gov In this reaction, an iminium ion formed from the amine and aldehyde reacts with the maleic anhydride. nih.gov This highlights the potential for developing novel MCRs that could incorporate a prop-1-ene-derived component to generate diverse molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation of Furan 2,5 Dione and Prop 1 Ene Derived Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment.sapub.orgresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including the adducts formed from furan-2,5-dione and prop-1-ene (B156429). It provides in-depth information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. sapub.orgresearchgate.net

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC).sapub.orgsapub.orgsfu.ca

To unravel the complex structures of the adducts, a suite of multi-dimensional NMR experiments is employed. sapub.orgsapub.orgsfu.ca

Correlation Spectroscopy (COSY): This 2D NMR technique is instrumental in identifying proton-proton (¹H-¹H) coupling networks. By revealing which protons are spin-coupled to each other, typically through two or three bonds, COSY spectra allow for the tracing of proton connectivity throughout the molecule's carbon skeleton. For the furan-2,5-dione and prop-1-ene adduct, COSY would be used to establish the relationships between the protons on the newly formed cyclohexane (B81311) or related ring system. sapub.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR experiment that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by linking each carbon to its attached proton(s). This is a crucial step in building a complete picture of the molecular structure. sapub.orgsapub.orgsfu.ca

The complete structural elucidation of Diels-Alder adducts is often accomplished using a combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectroscopy experiments. sapub.orgsapub.orgsfu.ca

Table 1: Illustrative ¹H and ¹³C NMR Data for a Putative Furan-2,5-dione and Prop-1-ene Adduct

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 1 | 3.29 (m) | 45.5 | H-2, H-6 | C-2, C-3, C-5, C-6, C=O |

| 2 | 2.85 (m) | 42.1 | H-1, H-3 | C-1, C-3, C-4, C-6 |

| 3 | 1.95 (m), 1.60 (m) | 28.7 | H-2, H-4 | C-2, C-4, C-5, CH₃ |

| 4 | 2.10 (m) | 35.2 | H-3, H-5, CH₃ | C-2, C-3, C-5, C-6 |

| 5 | 3.60 (dd) | 48.9 | H-4, H-6 | C-1, C-3, C-4, C=O |

| 6 | 3.24 (d) | 50.1 | H-1, H-5 | C-1, C-2, C-4, C=O |

| CH₃ | 1.15 (d) | 21.3 | H-4 | C-3, C-4, C-5 |

| C=O | - | 172.5, 173.1 | - | H-1, H-5, H-6 |

Note: The data in this table is illustrative and based on typical chemical shifts for similar structures. Actual values would be determined experimentally.

Dynamic NMR for Conformational Analysis and Rotational Barriers

The adducts of furan-2,5-dione and prop-1-ene can exist in different conformations that may interconvert at rates comparable to the NMR timescale. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these dynamic processes. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals.

At low temperatures, the interconversion between conformers may be slow, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At higher temperatures, if the interconversion becomes very rapid, the individual signals coalesce into a single, averaged signal.

By analyzing these temperature-dependent spectral changes, valuable information can be obtained about the thermodynamics and kinetics of the conformational changes. This includes the determination of the energy barriers to rotation around single bonds and the relative populations of different conformers. For the furan-2,5-dione and prop-1-ene adducts, DNMR could be used to study the ring-flipping of the six-membered ring or restricted rotation around newly formed single bonds.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis.sapub.orgresearchgate.netsfu.canih.gov

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. They are highly sensitive to the presence of specific functional groups and can provide insights into intermolecular interactions such as hydrogen bonding. sapub.orgresearchgate.netsfu.canih.gov

Detailed Vibrational Mode Assignments and Hydrogen Bonding Probing

In the context of furan-2,5-dione and prop-1-ene adducts, FT-IR and Raman spectroscopy are crucial for confirming the presence of key functional groups and for analyzing the structural details of the newly formed molecule.

Anhydride (B1165640) Group: The cyclic anhydride moiety of furan-2,5-dione exhibits characteristic and strong symmetric and asymmetric C=O stretching vibrations. zbaqchem.com In the FT-IR spectrum, these typically appear as two distinct bands in the region of 1750-1850 cm⁻¹. nih.gov The exact positions of these bands can be influenced by ring strain and conjugation. The C-O-C stretching vibrations of the anhydride group also give rise to characteristic bands. zbaqchem.com

Alkene Group: If the reaction results in a product with a remaining C=C double bond, its stretching vibration will be observable in the Raman spectrum, typically in the range of 1620-1680 cm⁻¹. This band is often weak in the FT-IR spectrum for symmetrically substituted alkenes.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the saturated portions of the adduct will appear in the 2850-3000 cm⁻¹ region of both FT-IR and Raman spectra. zbaqchem.com C-H bending vibrations are also observable at lower frequencies.

Hydrogen Bonding: While not directly applicable to the primary adduct of furan-2,5-dione and prop-1-ene, if the adduct is further reacted to open the anhydride ring and form carboxylic acids, FT-IR spectroscopy becomes a powerful tool for probing hydrogen bonding. The O-H stretching vibration of the carboxylic acid group is very broad and appears in the 2500-3300 cm⁻¹ region, which is a hallmark of strong hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for Furan-2,5-dione and Prop-1-ene Adducts

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Anhydride C=O | Asymmetric Stretch | ~1850 |

| Anhydride C=O | Symmetric Stretch | ~1780 |

| Alkene C=C | Stretch | 1620-1680 |

| Alkyl C-H | Stretch | 2850-3000 |

| Anhydride C-O-C | Stretch | 1200-1300 |

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation.sapub.orgsfu.ca

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is a critical tool for confirming the molecular formula of the furan-2,5-dione and prop-1-ene adducts.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. ua.ptnih.govmdpi.comresearchgate.net In an MS/MS experiment, the molecular ion of the adduct is selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). rsc.org The resulting fragment ions are then mass-analyzed. By studying the fragmentation patterns, it is possible to deduce the connectivity of the atoms within the molecule.

For Diels-Alder adducts, a characteristic fragmentation pathway is the retro-Diels-Alder reaction. ua.ptrsc.org This process involves the fragmentation of the six-membered ring to regenerate the original diene and dienophile, or related species. The observation of fragment ions corresponding to furan-2,5-dione and prop-1-ene would provide strong evidence for the formation of a Diels-Alder adduct. Other fragmentation pathways, such as the loss of small neutral molecules like CO or CO₂, can also provide valuable structural information. mdpi.com

Table 3: Plausible Key Fragment Ions in the Mass Spectrum of a Furan-2,5-dione and Prop-1-ene Adduct

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 140 | [M]⁺• (Molecular Ion) | - |

| 98 | [Furan-2,5-dione]⁺• | Retro-Diels-Alder |

| 42 | [Prop-1-ene]⁺• | Retro-Diels-Alder |

| 112 | [M - CO]⁺• | Loss of Carbon Monoxide |

| 96 | [M - CO₂]⁺• | Loss of Carbon Dioxide |

Note: The m/z values in this table are nominal and correspond to a hypothetical adduct with a molecular weight of 140. Actual values would be determined by HRMS.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The reaction between furan-2,5-dione (maleic anhydride) and prop-1-ene (propylene) typically leads to polymeric materials through grafting reactions, rather than a simple, isolable crystalline adduct. researchgate.netresearchgate.netuniversiteitleiden.nlacs.org This process, often initiated by radicals, results in maleic anhydride units being covalently bonded to the polypropylene (B1209903) backbone. researchgate.netuniversiteitleiden.nlacs.org The resulting materials are generally referred to as maleic anhydride-grafted polypropylene (PP-g-MA).

In the absence of specific crystallographic data for a simple adduct, a hypothetical structure would be purely speculative. The focus in the scientific literature remains on the macromolecular products of the reaction. researchgate.netresearchgate.netuniversiteitleiden.nlacs.orgresearchgate.netnih.govarxiv.org

Computational and Theoretical Investigations of Furan 2,5 Dione Prop 1 Ene Reactivity

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure

Quantum chemical methods are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and analyzing the electronic properties of reactants and products.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of reactions involving furan-2,5-dione (maleic anhydride) and olefins like prop-1-ene (B156429). These studies focus on locating the structures of transition states (TS) and intermediates, and calculating their corresponding energies to map out the reaction pathway.

A comprehensive theoretical analysis of the free radical copolymerization of maleic anhydride (B1165640) with various olefins has been performed using DFT at the mpw1pw91/6-311g(d) level. nih.govresearchgate.net This work indicates a preference for an alternating reaction mode. nih.govresearchgate.net For the thermally induced Alder-ene reaction between maleic anhydride and olefins, DFT modeling helps to determine its feasibility under different temperature conditions. nih.govresearchgate.net For instance, the calculated free activation energy (ΔG≠) for the ene reaction between maleic anhydride and 3-methyleneheptane was found to be 33.9 kcal/mol, suggesting the reaction proceeds at elevated temperatures. researchgate.net

DFT studies on similar systems, such as the ene reaction, show that the reaction often proceeds through a two-stage, one-step mechanism where the carbon-carbon bond forms before the hydrogen transfer. rsc.org The polar character of the reaction, as measured by the global electron density transfer at the transition state, correlates well with the activation energy. rsc.org

In the context of copolymerization of maleic anhydride and propylene (B89431) oxide, DFT has been used to explore the ligand effects on the catalytic activity of aluminum complexes. mdpi.com These calculations revealed that the electronic properties of the catalyst, specifically the LUMO energy of the metal complex, play a crucial role in determining the reaction rate. mdpi.com

The following table summarizes calculated activation barriers for related ene reactions, providing insight into the energetics of the furan-2,5-dione and prop-1-ene reaction.

| Reactants | Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Maleic Anhydride + 3-Methyleneheptane | DFT (mpw1pw91/6-311g(d)) | 33.9 (ΔG≠) | researchgate.net |

| Maleic Anhydride + Highly Reactive Polyisobutylene | DFT (M06-2X/6-311+G(d,p)) | 36.6 (ΔG≠) | researchgate.net |

| Propene + But-3-en-2-one | DFT | 36.7 (ΔG≠) | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of furan-2,5-dione with prop-1-ene. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-donor (prop-1-ene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-acceptor (furan-2,5-dione) governs the course of many cycloaddition and ene reactions.

The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity. science.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. science.gov In the context of Diels-Alder reactions involving furan (B31954) derivatives, the electrophilicity index of the dienophile (like maleic anhydride) is increased by the presence of a Lewis acid catalyst, which in turn lowers the HOMO-LUMO gap and accelerates the reaction. acs.org

Computational studies on related chalcone (B49325) derivatives containing a furan ring have used HOMO-LUMO analysis to understand charge transfer properties and reactivity. rroij.comrroij.com For one such molecule, the calculated HOMO-LUMO energy gap was 3.662 eV, which provides insights into its stability and kinetic reactivity. rroij.com

The following table presents conceptual data for HOMO-LUMO energies in related systems, illustrating the principles of FMO theory.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one | -6.367 | -2.705 | 3.662 | rroij.com |

For higher accuracy in energetic and spectroscopic parameters, ab initio methods beyond standard DFT can be employed. These methods, while computationally more demanding, provide benchmark data for thermochemical properties.

Studies on maleic anhydride have utilized ab initio molecular orbital calculations to determine its heat of formation. researchgate.net High-level methods are crucial for accurately describing strained cyclic molecules. researchgate.net For the atmospheric degradation of maleic anhydride, theoretical calculations of ring-opening pathways and activation barrier energies have been performed at the CBS-QB3 level of theory. researchgate.net

In the study of reactions of OH radicals with furan and its derivatives, high-level calculations such as RHF-UCCSD(T)-F12a/cc-pVTZ-F12 have been used to obtain accurate potential energy surfaces. acs.org These calculations are essential for reliable kinetic modeling. acs.org

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

MD simulations can model the explicit interactions between the reacting molecules and solvent molecules, providing insights into how the medium affects the reaction's free energy barrier and conformational preferences of reactants and transition states. For reactions involving charged or highly polar species, solvent effects can be particularly pronounced. Simulating the reaction in different media, from nonpolar solvents to aqueous environments, would reveal the extent of stabilization or destabilization of transition states and intermediates, thereby explaining solvent-dependent reaction rates and selectivities.

Kinetic Modeling and Rate Constant Prediction from First Principles

Kinetic modeling based on first-principles calculations allows for the prediction of reaction rate constants without reliance on experimental data.

Theoretical models have been developed to predict activation barriers for various chemical reactions at 0 K based on the topology of the potential energy surface. scispace.comrsc.org These models can be applied to reactions like the Diels-Alder reaction between 1,3-cyclopentadiene and furan-2,5-dione. rsc.org

For reactions of furan derivatives, such as with OH radicals, master equation analyses using programs like MESMER are employed to model the temperature and pressure dependence of rate coefficients. whiterose.ac.ukwhiterose.ac.uk These models use potential energy surfaces calculated from high-level quantum chemistry methods to predict the kinetics of complex reaction networks involving multiple wells and channels. whiterose.ac.ukwhiterose.ac.uk For the reaction of OH with 2,5-dimethylfuran, master equation modeling indicates that the addition of the OH radical to the furan ring is the dominant pathway under experimental conditions. whiterose.ac.uk

Chemical Transformations and Derivatizations of Furan 2,5 Dione Prop 1 Ene Adducts

Ring-Opening Reactions of the Succinic Anhydride (B1165640) Moiety

The cyclic anhydride functionality of the furan-2,5-dione and prop-1-ene (B156429) adduct is highly susceptible to nucleophilic attack, leading to ring-opening reactions that generate derivatives with diverse properties and applications. researchgate.netwikipedia.org

Hydrolysis to Dicarboxylic Acids and Esterification Reactions

The succinic anhydride ring can be readily hydrolyzed to the corresponding dicarboxylic acid. This reaction is typically carried out in the presence of water and can be influenced by pH. wikipedia.orgnih.gov The resulting dicarboxylic acid can then undergo esterification with various alcohols to form mono- or diesters, depending on the reaction conditions and stoichiometry. wikipedia.orgevitachem.com For instance, reaction with an alcohol (ROH) yields a monoester. wikipedia.org

The esterification of maleic anhydride with alcohols is a common method for producing esters. scribd.com These reactions are crucial in various industrial applications, including the synthesis of polymers and sizing agents for paper. nih.govwikipedia.org The reactivity of the anhydride towards alcohols allows for the formation of ester linkages, which can modify the surface properties of materials like cellulose (B213188) fibers. wikipedia.org

Table 1: Representative Ring-Opening Reactions with O-Nucleophiles

| Reactant | Nucleophile | Product |

|---|---|---|

| Furan-2,5-dione;prop-1-ene adduct | Water (H₂O) | Alkenyl succinic acid |

| This compound adduct | Alcohol (ROH) | Alkenyl succinic acid monoester |

| Alkenyl succinic acid | Alcohol (R'OH) | Alkenyl succinic acid diester |

Amidation and Imide Formation with Nitrogenous Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, readily react with the succinic anhydride moiety. The reaction with a primary amine initially forms a succinamic acid, which can then be cyclized, often through dehydration at elevated temperatures, to yield the corresponding N-substituted succinimide (B58015). mdpi.com This two-step process is a common method for the synthesis of succinimides. mdpi.com

The reaction with ammonia (B1221849) or urea (B33335) can also be used to prepare succinimide. scribd.com These reactions are significant in the synthesis of various compounds, including those with potential biological activity. mdpi.com For example, N-substituted succinimides can be further reacted with hydroxylamine (B1172632) to produce hydroxamic acids. mdpi.com

Table 2: Representative Reactions with N-Nucleophiles

| Reactant | Nucleophile | Intermediate Product | Final Product |

|---|---|---|---|

| This compound adduct | Primary Amine (R-NH₂) | Succinamic acid derivative | N-substituted succinimide |

| This compound adduct | Ammonia (NH₃) | Succinamic acid | Succinimide |

Modifications of the Prop-1-ene Derived Alkenyl Moiety

The carbon-carbon double bond in the alkenyl side chain, derived from prop-1-ene, provides another site for chemical modification, allowing for the introduction of various functional groups.

Hydrogenation and Halogenation Reactions

The double bond of the alkenyl succinic anhydride can be saturated through catalytic hydrogenation. epo.org This process converts the alkenyl group into an alkyl group, altering the physical and chemical properties of the molecule.

Halogenation of the double bond is also a feasible transformation. Reactions with halogens such as chlorine can introduce halogen atoms across the double bond, leading to halogenated derivatives. google.comlookchem.com These reactions are often used to modify the properties of polymers derived from these adducts. google.comlookchem.com

Oxidation (e.g., Epoxidation) and Hydrofunctionalization Reactions

The alkenyl double bond can be oxidized to form an epoxide. nih.gov This reaction is typically carried out using a peroxy acid, which can be formed in situ from an acid anhydride and hydrogen peroxide. nih.gov The epoxidation of maleic anhydride adducts with various cyclic polyenes has been demonstrated using trifluoroperacetic acid. rsc.org Epoxidation introduces a reactive three-membered ring, which can undergo further ring-opening reactions to create a variety of difunctionalized products. nih.gov

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across the double bond, can also be performed. For example, hydroxamic acids can be used for the hydrofunctionalization of alkenes in a radical-mediated approach. mdpi.com

Formation of Complex Architectures and Specialty Building Blocks

The furan-2,5-dione and prop-1-ene adducts serve as valuable building blocks for the synthesis of more complex molecular architectures and specialty chemicals. wikipedia.orgguidechem.com The reactivity of both the anhydride and the alkenyl group allows for a wide range of subsequent reactions.

For example, these adducts can be used in polymerization reactions. The ring-opening copolymerization of maleic anhydride with epoxides, such as propylene (B89431) oxide, can lead to the formation of polyesters. nih.govresearchgate.netacs.org These polyesters can have high molecular weights and exhibit a range of properties depending on the specific monomers and reaction conditions used. researchgate.net

Furthermore, the Diels-Alder reaction, a powerful tool for the formation of cyclic compounds, can be utilized. Furan (B31954) itself can act as a diene in Diels-Alder reactions, and adducts containing furan moieties can undergo further cycloadditions to build complex, fused-ring systems. thieme-connect.comresearchgate.net The initial adduct can also participate in ene reactions. rsc.orgucl.ac.uk These transformations enable the construction of intricate molecular frameworks from relatively simple starting materials.

Polymerization and Grafting Studies Involving Furan 2,5 Dione and Prop 1 Ene

Copolymerization Mechanisms of Furan-2,5-dione and Prop-1-ene (B156429)

The copolymerization of furan-2,5-dione (maleic anhydride) and prop-1-ene (propylene) can be achieved through various mechanisms, leading to polymers with different architectures and properties.

Radical Copolymerization Kinetics and Reactivity Ratios

The radical copolymerization of maleic anhydride (B1165640) and propylene (B89431) is a complex process. Maleic anhydride does not readily homopolymerize under typical radical conditions. acs.org However, it can copolymerize with electron-rich monomers like propylene to form alternating copolymers. acs.org The kinetics of this reaction are influenced by the formation of a charge-transfer complex between the electron-deficient maleic anhydride and the electron-rich propylene.

The reactivity ratios, which describe the relative reactivity of each monomer towards the growing polymer chain, are crucial for understanding the copolymer composition. For the maleic anhydride/propylene system, the reactivity ratios are generally low, indicating a strong tendency towards alternation. The use of a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), can activate the maleic anhydride, reducing the energy barrier for radical initiation and stabilizing the radical intermediates, thereby facilitating the polymerization. acs.org

Controlled/Living Polymerization Techniques (e.g., ATRP, RAFT) for Controlled Architectures

To achieve better control over the polymer architecture, including molecular weight and dispersity, controlled/living polymerization techniques have been explored.

Atom Transfer Radical Polymerization (ATRP): While direct ATRP of propylene is not feasible, surface-initiated ATRP has been used to graft maleic anhydride onto other polymer substrates. sid.ir For copolymerization with alpha-olefins like 1-octene, ATRP has been shown to yield low molecular weight products with moderate olefin incorporation. acs.org

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization has proven to be a versatile method for the controlled copolymerization of styrene (B11656) and maleic anhydride, yielding well-defined block copolymers. cmu.edu This technique has also been applied to the copolymerization of polypropylene (B1209903) glycol maleate (B1232345) with acrylic acid, where the RAFT agent influences the formation of branched versus cross-linked structures. mdpi.comresearchgate.net By using a polyolefin-based RAFT agent, novel block copolymers containing a poly(styrene-co-maleic anhydride) block have been synthesized. cmu.edu

Ring-Opening Copolymerization with Epoxides (e.g., Poly(propylene fumarate) Analogues)

Ring-opening copolymerization (ROCOP) of maleic anhydride with epoxides, such as propylene oxide, presents a pathway to synthesize unsaturated polyesters. researchgate.netrsc.orgacs.org This method has been particularly significant for producing poly(propylene fumarate) (PPF) and its analogues. tandfonline.comnih.govippi.ac.irnih.govgoogle.comduke.edunih.gov

The synthesis of high-molecular-weight polyesters from maleic anhydride and epoxides has been a challenge, but the use of catalysts like zinc-cobalt(III) double-metal cyanide complexes has enabled the production of high number-average molecular weight polyesters. researchgate.net These polyesters, containing cis-maleate units, can be subsequently isomerized to the trans-fumarate form, yielding biodegradable poly(propylene fumarate). researchgate.net Various catalysts, including chromium(III) salen complexes and aluminum complexes, have been investigated to control the polymerization and access a range of new unsaturated polyesters. acs.orgmdpi.com The properties of the resulting polymers can be tuned by changing the epoxide co-monomer. rsc.org

Grafting of Furan-2,5-dione onto Poly(prop-1-ene) (Polypropylene)

Grafting maleic anhydride onto the polypropylene backbone is a widely practiced industrial method to introduce polarity and improve its compatibility with other materials. coacechem.comacs.orgresearchgate.nettudublin.iecoacechemical.comgoogle.comcymitquimica.comtandfonline.com

Reactive Extrusion and Melt Grafting Methodologies

Reactive extrusion is a common and efficient method for grafting maleic anhydride onto polypropylene in the melt phase. researchgate.netijcea.orgresearchgate.netcollectionscanada.gc.camdpi.comnih.govspecialchem.comresearchgate.netgoogle.com This process involves feeding polypropylene, maleic anhydride, and a radical initiator into an extruder. Under the high temperature and shear conditions within the extruder, the grafting reaction occurs. nih.gov

The degree of grafting is influenced by several factors, including the concentrations of maleic anhydride and the initiator, as well as processing conditions like temperature and screw speed. researchgate.netijcea.orgmdpi.com Studies have shown that the grafting level can be optimized by controlling these parameters. ijcea.orgscite.ai For instance, the functionalization of polypropylene was carried out in an internal mixer at 160 °C with a screw speed of 60 rpm for 10 minutes. mdpi.comnih.gov Another study used a single-screw extruder with a temperature profile ranging from 190 to 200°C. tandfonline.com

Peroxide-Initiated Grafting Mechanisms and Efficiency

The grafting process is typically initiated by organic peroxides, such as dicumyl peroxide (DCP) or benzoyl peroxide (BPO). coacechem.comresearchgate.netijcea.orgmdpi.comnih.govtandfonline.comtandfonline.comresearchgate.net The mechanism involves several steps:

Initiation: The peroxide initiator thermally decomposes to form primary free radicals. coacechem.comnih.gov

Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the polypropylene backbone, primarily from the tertiary carbon atoms, to form polypropylene macroradicals. coacechem.comtudublin.ienih.gov

Grafting: The maleic anhydride molecule then reacts with the polypropylene macroradical, adding to the polymer chain. coacechem.com

A significant side reaction during this process is β-scission of the polypropylene macroradicals, which leads to a decrease in the molecular weight of the polymer. tudublin.iegoogle.com The choice of peroxide can influence the efficiency of grafting versus the extent of chain scission. tandfonline.comtandfonline.comresearchgate.net For example, using 1,3-bis(tert-butylperoxyisopropyl)benzene (B35471) (DIBP) has been shown to yield similar grafting levels to DCP but with less chain scission. tandfonline.comtandfonline.comresearchgate.net The efficiency of the grafting reaction is also dependent on the initial concentrations of both the monomer and the initiator. researchgate.netijcea.org

Interactive Table: Research Findings on Maleic Anhydride Grafting onto Polypropylene

| Study Focus | Initiator | Key Findings | Reference(s) |

|---|---|---|---|

| Effect of Initiator and Monomer Concentration | Dicumyl Peroxide (DCP) | Degree of functionalization depends on the initial concentration of maleic anhydride and peroxide. | ijcea.org, researchgate.net |

| Comparison of Peroxides | Dicumyl Peroxide (DCP) vs. 1,3-bis(tert-butylperoxyisopropyl)benzene (DIBP) | DIBP resulted in similar grafting yields to DCP but with less chain scission of the polypropylene. | tandfonline.com, tandfonline.com, researchgate.net |

| Reactive Extrusion Optimization | Benzoyl Peroxide (BPO) | Higher concentrations of BPO led to excessive side-chain reactions and lower molecular weight products. | mdpi.com, nih.gov |

| Solution Grafting | Benzoyl Peroxide | The effects of reaction time, temperature, and concentrations of maleic anhydride and initiator were studied. | researchgate.net |

Characterization of Grafted Copolymers (e.g., Grafting Degree, Distribution)

The properties and ultimate performance of copolymers resulting from the grafting of furan-2,5-dione (maleic anhydride, MA) onto a polypropylene (prop-1-ene polymer, PP) backbone are critically dependent on the success of the grafting reaction. Characterization, therefore, focuses on quantifying the extent of this grafting and understanding the distribution of the grafted functional groups.

The grafting degree , or graft level, refers to the amount of maleic anhydride that has been chemically bonded to the polypropylene chain. This is a crucial parameter, as it directly influences the polarity and reactivity of the modified polymer. researchgate.net A common method to determine the grafting degree involves titration. The maleated polymer is dissolved in a suitable solvent (like hot xylene), and the anhydride groups are hydrolyzed to carboxylic acid groups, which are then titrated with a standardized basic solution, such as potassium hydroxide (B78521) (KOH). The amount of base consumed is used to calculate the percentage of bound maleic anhydride. google.com

Spectroscopic techniques are also indispensable for confirming the presence of grafted maleic anhydride. Fourier-transform infrared spectroscopy (FTIR) is widely used to identify the characteristic absorption bands of the succinic anhydride group grafted onto the polypropylene backbone. researchgate.netscispace.com These bands, typically appearing around 1780 cm⁻¹ and 1860 cm⁻¹ (C=O stretching of the anhydride), provide qualitative and semi-quantitative evidence of successful grafting.

Furthermore, the rheological properties of the copolymer are sensitive to the grafting degree and distribution. The shear and elongation viscosity of maleated polypropylene (PP-g-MA) change with the concentration of grafted succinic anhydride groups. researchgate.net Generally, the shear viscosity is lower than that of neat polypropylene but increases with a higher graft level. researchgate.net These rheological measurements provide indirect information about changes in the polymer's molecular architecture due to grafting.

| Characterization Technique | Parameter Measured | Typical Findings |

| Titration | Grafting Degree (% bound MA) | Quantifies the weight percentage of maleic anhydride chemically bonded to the polypropylene chain. google.com |

| FTIR Spectroscopy | Functional Groups | Confirms the presence of succinic anhydride groups on the PP backbone through characteristic carbonyl peaks. researchgate.netscispace.com |

| SEM | Morphology/Dispersion | Visualizes the surface structure and the dispersion of phases in blends, indicating the compatibilizing effect of grafting. researchgate.net |

| XPS | Surface Elemental Composition | Detects oxygen on the polymer surface, verifying the presence of grafted maleic anhydride. researchgate.net |

| Rheometry | Viscosity | Shows that shear viscosity increases with the succinic anhydride graft level, indicating changes in molecular structure. researchgate.net |

Advanced Polymer Architectures and Functionalization through Grafting

The introduction of reactive maleic anhydride groups onto the non-polar polypropylene backbone transforms it into a versatile platform for creating more complex and functional polymer architectures. ontosight.ai This functionalization enables the synthesis of various copolymer types and allows for further chemical modifications.

Synthesis of Block and Graft Copolymers

Grafting maleic anhydride onto polypropylene is a key step in producing advanced copolymer structures like block and graft copolymers. These architectures are typically synthesized using one of three general methods: "grafting from," "grafting through," and "grafting onto." acs.orgnih.gov

The "grafting onto" approach is particularly relevant for maleated polypropylene. In this method, the pre-formed PP-g-MA acts as a reactive backbone. Other pre-synthesized polymer chains with functional end-groups that can react with the anhydride moiety are then attached. A significant example is the synthesis of polypropylene-graft-polyamide copolymers. google.com Here, a polyamide (like PA 6) with an amine-terminated chain end is reacted with the molten maleated polypropylene. The amine group of the polyamide reacts with the anhydride group on the PP-g-MA backbone, forming a stable imide linkage and resulting in a graft copolymer. google.com This process is highly effective for compatibilizing otherwise immiscible blends of polypropylene and polyamide. google.com

Another strategy involves using "click" chemistry, a set of highly efficient and specific reactions. acs.orgnih.gov For instance, a polyester (B1180765) can be functionalized with azide (B81097) groups and then "clicked" onto a polymer backbone containing alkyne groups to form a graft copolymer. acs.org While not directly involving PP-g-MA, this principle can be adapted. The anhydride groups on PP-g-MA can be opened to create carboxylic acid or ester functionalities, which can then be converted to other reactive groups suitable for click reactions, enabling the grafting of a wide variety of polymers. rsc.org

The synthesis of block copolymers can be more complex. One method involves creating a macroinitiator from one polymer type that can then initiate the polymerization of a second monomer. cmu.edu For example, a polyethylene (B3416737) glycol (PEG) based macroinitiator can be used to start the free-radical polymerization of another monomer to form a block copolymer. cmu.edu While direct block copolymerization involving propylene can be challenging, the functional handles provided by maleation offer a route to couple blocks of polypropylene with other polymer blocks post-polymerization.

Post-Polymerization Modification of Maleated Polymers

The true versatility of PP-g-MA lies in the reactivity of the grafted succinic anhydride groups, which serve as anchor points for a wide range of post-polymerization modifications. utexas.edu This allows for the tailoring of the polymer's properties for specific applications.

The anhydride ring is susceptible to nucleophilic attack by various compounds, such as amines, alcohols, and thiols. This reactivity is the basis for many modification strategies. As mentioned, the reaction with amine-terminated polymers or oligomers is a cornerstone of creating compatibilizers for polymer alloys. researchgate.netgoogle.com For example, reacting PP-g-MA with an amine-terminated polyamide creates a graft copolymer that can stabilize blends of PP and polyamide. google.com

This reactivity is also exploited to enhance the interfacial adhesion between the polypropylene matrix and reinforcing fillers or fibers. researchgate.net The anhydride groups can react with hydroxyl groups present on the surface of glass fibers, wood fibers, or inorganic fillers. researchgate.net This creates covalent bonds between the polymer matrix and the reinforcement, leading to improved stress transfer and significantly enhanced mechanical properties of the resulting composite material. researchgate.net

Furthermore, the anhydride functionality can be used to introduce other chemical groups. For instance, reaction with amino-functionalized hindered amine light stabilizers (HALS) can covalently bind these stabilizers to the polymer backbone, preventing their migration or loss over time and improving the long-term UV stability of the material. google.com Similarly, the anhydride can be opened by reacting with water to form dicarboxylic acids, which can then participate in other reactions or serve to increase the polymer's polarity and surface energy.

The ability to perform these modifications directly on a commercially significant polymer like polypropylene, through the intermediate step of maleation, provides a powerful tool for developing new materials with tailored functionalities and advanced properties. utexas.edu

| Modification Reactant | Resulting Functional Group | Application / Purpose |

| Amine-terminated Polyamide | Imide Linkage | Synthesis of graft copolymers for compatibilizing PP/Polyamide blends. google.com |

| Alcohols / Glycols | Ester and Carboxylic Acid | Increases polarity; can be used for grafting other polymers like PEG. cmu.edu |

| Amines (e.g., HALS) | Imide Linkage | Covalent attachment of stabilizers to prevent migration. google.com |

| Surface Hydroxyl Groups (on fillers) | Ester Linkage | Improved adhesion and coupling in reinforced polymer composites. researchgate.netresearchgate.net |

| Water | Di-carboxylic Acid | Increases polarity and provides sites for further reactions. |

Applications in Advanced Materials Science and Specialty Chemical Synthesis

Compatibilizers and Adhesion Promoters in Polymer Blends and Composites

One of the most significant industrial applications of Furan-2,5-dione;prop-1-ene (B156429) copolymers is as a compatibilizer or coupling agent. sigmaaldrich.com In polymer blends and composites, which often combine materials with different chemical natures (e.g., hydrophobic polymers and hydrophilic fillers), this copolymer functions at the interface to create a stable and robust final product. ncsu.eduintelmarketresearch.com The polypropylene (B1209903) segments of the copolymer interact with the bulk polypropylene matrix, while the polar maleic anhydride (B1165640) groups form covalent or hydrogen bonds with the filler material or a second polymer phase. ncsu.eduresearchgate.net

The introduction of maleic anhydride grafted polypropylene (MAPP) into polymer composites significantly improves the interfacial adhesion between the polymer matrix and reinforcing fillers like glass, cellulose (B213188), or wood fibers. scirp.orgresearchgate.net This enhanced adhesion is critical for effective stress transfer from the polymer matrix to the stronger filler, leading to substantial improvements in the composite's mechanical properties. scirp.orgiium.edu.my

Research has consistently demonstrated these improvements. For instance, the addition of MAPP to recycled polypropylene/microcrystalline cellulose (rPP/MCC) composites was shown to significantly increase both tensile and impact strengths compared to composites without the coupling agent. iium.edu.myscientific.net Similarly, in wood flour-filled polypropylene composites, MAPP creates ester linkages with the hydroxyl groups on the wood surface, forging a strong bond between the hydrophilic wood and the hydrophobic polymer matrix. ncsu.edu This results in higher tensile strength and modulus. ncsu.edu Studies have shown that MAPP can improve the tensile strength of glass fiber-reinforced polypropylene by as much as 50–100% and boost impact strength by 30–50%. nylon.com.tw

| Composite System | Property Measured | Result without MAPP | Result with MAPP | Percentage Improvement | Source |

|---|---|---|---|---|---|

| Recycled PP / 4% Microcrystalline Cellulose | Tensile Strength | Lower | Significantly Enhanced | Not Specified | iium.edu.myscientific.net |

| Recycled PP / 4% Microcrystalline Cellulose | Impact Strength | Lower | Significantly Enhanced | Not Specified | iium.edu.myscientific.net |

| PP / Wood Flour | Tensile Strength (TS) | Reduced TS with increased WF | Significantly Higher TS | Not Specified | ncsu.edu |

| PP / Glass Fiber | Tensile Strength | Base Value | Base Value | 50-100% | nylon.com.tw |

| PP / Glass Fiber | Impact Strength | Base Value | Base Value | 30-50% | nylon.com.tw |

The performance enhancements provided by MAPP have led to its widespread adoption in several key industries. coacechem.comintelmarketresearch.com

Automotive Industry : In the automotive sector, MAPP is crucial for producing lightweight and durable components from polymer composites. intelmarketresearch.com It is used to improve the adhesion between polypropylene and fillers like glass fiber or talc (B1216) in parts such as bumpers, dashboards, door panels, and under-the-hood components. nylon.com.tw This allows for the replacement of heavier traditional materials, contributing to vehicle fuel efficiency. intelmarketresearch.com

Packaging Industry : MAPP serves as a tie-layer resin in multilayer packaging films. sk-fp.comfineblend.com.cn Many food packaging films require layers with different properties, such as an oxygen barrier layer (e.g., EVOH) and a moisture barrier layer (e.g., polypropylene). fineblend.com.cn Because these polymers are inherently incompatible, MAPP is used as an adhesive layer to bond them together, preventing delamination and ensuring the integrity and performance of the package. fineblend.com.cn It also finds use in adhesives and sealants for carton sealing. specialchem.com

Construction Industry : In construction, MAPP is used to improve the properties of materials like pipes, fittings, and composite decking. Its ability to enhance the bond between wood fibers and plastic in wood-plastic composites (WPCs) leads to materials with greater strength, durability, and resistance to environmental factors. It is also used for insulation and reinforcement applications due to the enhanced thermal and mechanical properties it imparts. intelmarketresearch.com

Enhancement of Interfacial Adhesion and Mechanical Properties

Functional Monomers and Cross-linking Agents for Specialty Polymers

The reactive anhydride group in the Furan-2,5-dione;prop-1-ene structure allows it to act as a functional monomer or a site for cross-linking in the synthesis of various specialty polymers. mdpi.com This functionality is key to creating polymers with tailored properties, such as thermosetting resins and high-performance elastomers.

Unsaturated polyester (B1180765) resins (UPRs) are a major class of thermosetting polymers used extensively in reinforced plastics and composites. wikipedia.org These resins are synthesized by the condensation polymerization of diols (like propylene (B89431) glycol) with a mix of saturated and unsaturated dibasic acids. wikipedia.orgtandfonline.com Furan-2,5-dione (maleic anhydride) is a primary source of the unsaturation in the polyester backbone. wikipedia.orgtandfonline.com During the curing process, these unsaturated sites (maleate or fumarate (B1241708) groups) react with a vinyl monomer, typically styrene (B11656), to form a rigid, cross-linked, three-dimensional network. wikipedia.orgtandfonline.com The copolymerization of maleic anhydride with epoxides, catalyzed by complexes like chromium(III) salen, presents a modern chain-growth approach to producing well-defined unsaturated polyesters, including high molecular weight poly(propylene fumarate). acs.org

The principle of using maleic anhydride functionality extends to enhancing the performance of engineering plastics and elastomers. Maleated ethylene-propylene elastomers (EPM-g-MA) are used to improve the toughness and impact resistance of rigid engineering plastics like polyamides (Nylon). kpi.uatandfonline.com In these blends, the maleic anhydride groups on the elastomer backbone can react with the amine end-groups of the polyamide chains. kpi.uatandfonline.com This in-situ reaction forms a graft copolymer at the interface between the plastic matrix and the dispersed elastomer particles, creating strong adhesion and leading to a finer, more stable dispersion of the rubber phase. kpi.uakpi.ua This compatibilization is highly effective at absorbing impact energy, transforming a brittle plastic into a tough, high-performance material. tandfonline.com Furthermore, the anhydride groups can be reacted with difunctional molecules like diamines or diols to create thermoreversible cross-links in elastomers, enabling materials that behave like thermosets at use temperatures but can be reprocessed at elevated temperatures. researchgate.net

Precursors and Building Blocks for Fine Chemicals

Synthesis of Substituted Succinic Acids/Anhydrides and Imides

The grafted succinic anhydride groups on the polypropylene chain are reactive sites that can undergo various chemical transformations to produce derivatives with tailored properties. These reactions are fundamental to the copolymer's role as a compatibilizer and adhesion promoter in polymer blends and composites.

The primary reaction is the ring-opening of the anhydride to form a dicarboxylic acid or its half-ester. This conversion increases the polarity of the polymer. Further reactions with amines or other nucleophiles can lead to the formation of imides and other derivatives.

The conversion of the anhydride to a succinimide (B58015) can be achieved by reacting the maleated polypropylene with a primary amine. This reaction is crucial for creating functional polymers that can act as dispersants and compatibilizers in various applications, including lubricating oils and polymer blends. google.com

Table 1: Reactions of Grafted Maleic Anhydride for the Synthesis of Succinic Acid/Imide Derivatives

| Reactant | Product | Reaction Conditions | Application of Product |

| Water | Polypropylene-grafted-succinic acid | Hydrolysis | Increased polarity, adhesion promotion |

| Alcohol | Polypropylene-grafted-succinic acid monoester | Alcoholysis | Compatibilizer, dispersant |

| Primary Amine | Polypropylene-grafted-succinimide | Condensation at elevated temperatures | Dispersant in lubricating oils, compatibilizer for polymer blends |

This table provides an overview of the chemical transformations of the maleic anhydride moiety in the copolymer.

Research has shown that the reaction of maleic anhydride-grafted polymers with nucleophiles like amines can result in either ring-opening to form an amic acid or cyclization to form an imide, depending on the reaction conditions such as temperature and solvent. acs.org For instance, reacting poly(isobutylene-alt-maleic anhydride) with H2N–R nucleophiles at high temperatures in a solvent like DMF promotes the formation of cyclic imides. acs.org This principle is applicable to maleic anhydride-grafted polypropylene as well, allowing for the synthesis of various substituted imides attached to the polymer backbone.

A study on the modification of gelatin with maleic anhydride demonstrated the formation of a graft copolymer which could then be reacted with amoxicillin (B794) to form a drug-polymer conjugate through the opening of the anhydride ring. researchgate.net This highlights the versatility of the grafted anhydride in forming amide linkages.

Intermediates for Agrochemicals and Functional Compounds

Maleic anhydride itself is a key building block for a variety of agrochemicals, including fungicides and insecticides like malathion. wikipedia.orgsilverfernchemical.com The reactivity of the double bond and the anhydride group allows for the synthesis of complex heterocyclic compounds with biological activity. wikipedia.org While the direct use of the high molecular weight maleic anhydride-propylene copolymer as an intermediate for synthesizing small-molecule agrochemicals is not common, the fundamental chemistry of the maleic anhydride unit is central to this field.

The copolymer, however, serves as a crucial intermediate for creating functional compounds in the realm of materials science. The anhydride group can be used to attach various functional molecules to the polypropylene backbone, thereby creating materials with specific properties. For example, the reaction with amines to form succinimides is a key step in producing dispersants for lubricating oils. google.com These additives help to keep soot and other contaminants suspended in the oil, preventing them from depositing on engine parts.

Furthermore, the copolymer is used to create compatibilizers for polymer blends, such as polypropylene/polyamide blends. made-in-china.com The maleic anhydride groups can react with the amine end groups of the polyamide, forming a graft copolymer at the interface that promotes adhesion and improves the mechanical properties of the blend.

The synthesis of these functional polymers can be considered the creation of specialty chemicals where the polypropylene chain acts as a carrier for the reactive functional groups. The process often involves melt grafting of maleic anhydride onto polypropylene, sometimes with the use of a peroxide initiator to facilitate the reaction. researchgate.net

Table 2: Research Findings on the Functionalization of Maleic Anhydride-Propylene Copolymer

| Research Focus | Key Findings | Reference |

| Synthesis of PP-g-MAH | A new chemical route can produce PP-g-MAH with well-controlled molecular structure and high maleic anhydride content. | acs.org |

| Functionalization via Melt Grafting | The efficiency of grafting maleic anhydride onto ethylene-propylene copolymer is influenced by the concentration of maleic anhydride and peroxide initiator. | researchgate.net |

| Ring-Opening Copolymerization | Maleic anhydride can be copolymerized with functional epoxides to create degradable polyesters that can be modified post-polymerization for biomedical applications. | nih.gov |

| Synthesis of Succinimide Dispersants | Polyolefin-substituted succinic anhydrides are reacted with polyamines to form succinimides used as dispersants in lubricating oils. | googleapis.com |

| High Maleic Anhydride Content Polypropylene | A process was developed to produce polypropylene with a high succinic anhydride content (5 to 45 wt%) without significant degradation of the polymer backbone. | epo.org |

This table summarizes key research findings related to the synthesis and functionalization of the copolymer.

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Approaches for Furan-2,5-dione/Prop-1-ene (B156429) Interactions

The push for environmentally benign chemical processes has catalyzed research into greener synthesis routes for polymers derived from maleic anhydride (B1165640) and propylene (B89431). Traditional methods often rely on solvents and high energy input. researchgate.net Emerging trends focus on minimizing environmental impact through biocatalysis and advanced process engineering.

Biocatalysis is increasingly recognized as a cornerstone of green chemistry, offering mild reaction conditions, high specificity, and reduced generation of toxic byproducts. nd.edu While the direct enzymatic copolymerization of maleic anhydride and propylene is still a nascent field, related research highlights its significant potential. Enzymes are being successfully employed to create a variety of furan-based polyesters from renewable resources, demonstrating the viability of biocatalysts in polymer synthesis. d-nb.info

Enzyme immobilization is a key enabling technology, enhancing the stability and reusability of biocatalysts, which is crucial for industrial-scale applications. nih.govrsc.org Researchers have successfully immobilized enzymes on nanostructured carriers and copolymers containing maleic anhydride, which can improve the thermal stability of the enzyme. rsc.orgmdpi.com For instance, α-amylase has been covalently bound to magnetic particles coated with a styrene-maleic anhydride copolymer, significantly increasing its operational temperature range. rsc.org These successes suggest a promising future for developing specific enzyme systems, such as lipases or peroxidases, tailored for the functionalization of polypropylene (B1209903) with maleic anhydride or for the synthesis of novel copolymers under aqueous, low-energy conditions.

Flow chemistry and continuous manufacturing are transforming polymer processing, offering superior control over reaction parameters, enhanced safety, and higher productivity compared to traditional batch methods. arxiv.org The use of continuous flow reactors is particularly advantageous for polymerization reactions, which are often exothermic and difficult to control on a large scale. ucl.ac.uk

Research has demonstrated the successful application of continuous flow processing for related reactions, such as the Diels-Alder reaction between maleic anhydride and bio-derived terpenes to create new monomers. ucl.ac.uk Similarly, continuous reactors like extruders are widely investigated for the melt-phase grafting of maleic anhydride onto polypropylene. arxiv.org Future research is directed towards optimizing these continuous processes to achieve precise control over the polymer architecture, such as the degree of grafting and molecular weight distribution, which are critical for the final material's properties. acs.org The development of integrated flow systems, from monomer feeding to polymer purification, represents a key trend for the efficient and sustainable production of furan-2,5-dione/prop-1-ene based polymers.

Biocatalysis and Enzyme-Mediated Reactions

Development of Novel Functional Polymers and Composites

The unique reactivity of the anhydride group in PP-g-MA makes it an ideal platform for creating a new generation of functional materials with tailored properties. mdpi.com

"Smart" or "intelligent" materials are polymers that undergo significant, reversible changes in their properties in response to external stimuli such as pH, temperature, or light. annualreviews.orgrsc.org These materials are at the forefront of applications ranging from drug delivery to sensors and actuators. annualreviews.orgresearchgate.net

Maleic anhydride is a key monomer used in the synthesis of pH-responsive polymers. annualreviews.org When incorporated into a polymer chain, the anhydride ring can be hydrolyzed to form carboxylic acid groups, which can accept or release protons depending on the surrounding pH. This change in ionization state alters the polymer's conformation and solubility. The grafting of maleic anhydride onto polypropylene introduces these pH-sensitive functional groups onto a robust, chemically resistant backbone, creating a potential smart material. Future research will likely focus on controlling the density and distribution of these anhydride grafts to fine-tune the responsive behavior and explore complex stimuli-responsive systems, such as dual pH- and thermo-responsive materials. annualreviews.org

Nanocomposites, which involve dispersing nanoscale fillers within a polymer matrix, can lead to materials with dramatically enhanced properties. mdpi.com Maleic anhydride-grafted polypropylene (PP-g-MA) is a critical component in this field, acting as a compatibilizer or coupling agent that improves the adhesion and dispersion of fillers within a non-polar polypropylene matrix. researchgate.netresearchgate.net This enables the creation of high-performance nanocomposites with improved mechanical strength, thermal stability, and barrier properties. researchgate.netnih.govacs.org

A significant trend is the development of bio-based nanocomposites, which combine the advantages of nanotechnology with the sustainability of renewable materials. Research has shown that PP-g-MA is highly effective in compatibilizing natural fillers like nano-sized cellulose (B213188) fibers with a polypropylene matrix, resulting in materials with enhanced impact strength and flexural modulus. researchgate.net Similarly, bio-based unsaturated polyester (B1180765) resins have been synthesized using maleic anhydride and propylene glycol, reinforced with biosilica nanoparticles from rice husk, to create sustainable composites with controllable functional properties. nih.gov

| Polymer Matrix | Nanofiller | Compatibilizer/Graft | Observed Property Enhancements | Reference |

|---|---|---|---|---|

| Polypropylene (PP) | Montmorillonite (Layered Silicate Clay) | PP-graft-maleic anhydride (PP-g-MA) | Improved tensile characteristics, higher heat deflection temperature, increased thermal stability. | researchgate.netacs.org |

| Polypropylene (PP) | Cellulose Nanofibrils (CNFs) | PP-graft-maleic anhydride (PP-g-MA) | Increased tensile modulus, flexural modulus, and impact strength. | researchgate.net |

| Bio-based Unsaturated Polyester Resin (b-UPR) | Biosilica Nanoparticles | Synthesized from maleic anhydride and propylene glycol | Increased impact strength, tensile strength, and thermal stability. | nih.gov |

Smart Materials and Responsive Polymer Systems

Integration of Advanced Data Science and AI in Chemical Research

The complexity of polymer synthesis and material design presents a significant opportunity for the application of data science and artificial intelligence (AI). While specific AI applications for the furan-2,5-dione/prop-1-ene system are in the early stages, the broader field of polymer informatics is rapidly advancing.

Future research will increasingly leverage machine learning algorithms to:

Predict Material Properties: AI models can be trained on existing experimental data to predict the properties of a polymer (e.g., tensile strength, thermal stability) based on its chemical composition and the synthesis conditions (e.g., monomer ratio, initiator concentration). mdpi.comacs.org This can significantly accelerate the discovery of new materials with desired characteristics.

Optimize Synthesis Processes: In continuous manufacturing and flow chemistry, AI can be used to create self-optimizing systems. By analyzing real-time sensor data, machine learning models can adjust process parameters like temperature, pressure, and flow rate to maximize yield and product quality while ensuring safety.